![molecular formula C17H17N3O4S2 B3016320 N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 893360-63-9](/img/structure/B3016320.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a chemical entity that appears to be designed for biological activity, potentially as a ligand for receptors or enzymes. While the provided papers do not directly discuss this compound, they do provide insight into similar compounds and their biological interactions. For instance, paper discusses 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as ligands for the Peripheral Benzodiazepine Receptor (PBR), which suggests that the compound may also interact with similar receptors or have a related pharmacological profile.
Synthesis Analysis
The synthesis of related compounds, as described in paper , involves a multi-step process starting from phenyl acetic acid and proceeding through esterification, hydrazide formation, cyclization, and final substitution reactions. Although the exact synthesis of this compound is not detailed, it is likely to involve similar complex synthetic routes, including the formation of heterocyclic structures and subsequent functionalization with appropriate substituents.
Molecular Structure Analysis
The molecular structure of the compound is not directly analyzed in the provided papers. However, the structure likely features a heterocyclic core, similar to the 5-benzyl-1,3,4-oxadiazole ring system described in paper . The presence of a thieno[3,2-d]pyrimidin moiety suggests a bicyclic system with sulfur and nitrogen heteroatoms, which could contribute to the compound's binding affinity and selectivity through interactions with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds, as reported in paper , include esterification, hydrazide formation, cyclization with carbon disulfide (CS2), and substitution reactions with bromoacetyl bromide and various amines. These reactions are likely to be relevant to the synthesis of this compound, with the potential addition of steps to introduce the benzodioxol and thienopyrimidin moieties.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the compound are not provided, we can infer from the structures of related compounds that it may exhibit moderate to low solubility in water due to the presence of heterocyclic and aromatic rings, as well as potential for hydrogen bonding and lipophilic interactions. The presence of acetamide and sulfanyl groups could influence the compound's acidity and reactivity. The biological screening of similar compounds, as seen in paper , suggests that the compound may also be tested for enzyme inhibition activities, which would be indicative of its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Dual Inhibitor Development : Studies have synthesized compounds with structures related to N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide as potential dual inhibitors of TS and DHFR. These enzymes are critical in DNA synthesis, making them targets for antitumor agents. The synthesis and testing of these compounds have shown that modifications to their structure can lead to potent dual inhibitory activities against human TS and DHFR, indicating their potential as antitumor agents (Gangjee, Qiu, Li, & Kisliuk, 2008; Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).
Antimicrobial and Antitumor Activities : Analogues of this compound have been explored for their antimicrobial and antitumor activities. The introduction of certain functional groups into the molecule has resulted in compounds with significant activity against various bacterial strains and cancer cell lines, highlighting their potential for the development of new therapeutic agents (Attia et al., 2014; Hafez & El-Gazzar, 2017).
Structural Analysis and Design : Crystallographic studies and the synthesis of related compounds provide insights into the structural requirements for biological activity. These studies help in understanding how the molecular conformation and the presence of certain substituents influence the compound's interaction with biological targets, aiding in the design of more effective drugs (Subasri et al., 2016; Subasri, Kumar, Sinha, Jayaprakash, Viswanathan, & Velmurugan, 2017).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-20-16(22)15-11(4-5-25-15)19-17(20)26-8-14(21)18-7-10-2-3-12-13(6-10)24-9-23-12/h2-3,6H,4-5,7-9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDHROYJSHHUIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(CCS2)N=C1SCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3016237.png)


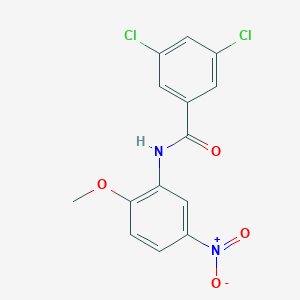
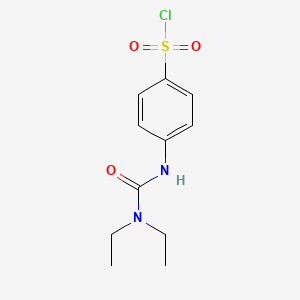
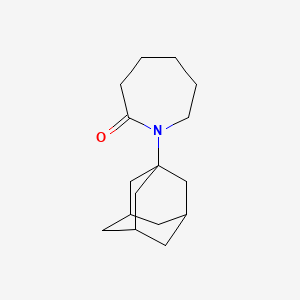
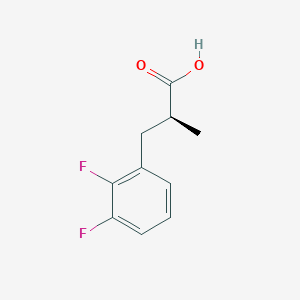
![9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3016248.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3016251.png)
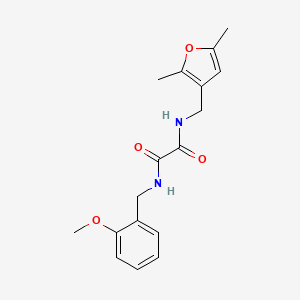
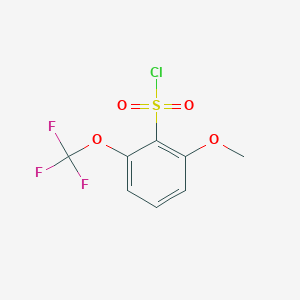
![4-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]morpholine](/img/structure/B3016255.png)
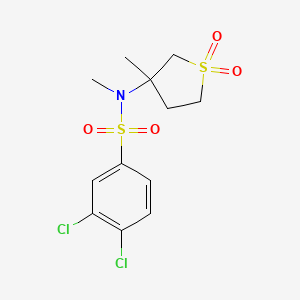
![9-(3,4-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3016259.png)